N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]cyclopropanecarboxamide
説明
N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]cyclopropanecarboxamide is a sulfonamide derivative characterized by a cyclopropanecarboxamide moiety linked to a para-substituted phenyl group. The phenyl group is further functionalized with a sulfamoyl (-SO₂NH-) bridge connected to a 2,6-dimethoxy-pyrimidin-4-yl heterocycle. The compound’s design combines rigidity (cyclopropane) with hydrogen-bonding capacity (sulfamoyl and pyrimidine groups), which may enhance target binding affinity or metabolic stability compared to simpler analogs.
特性
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-24-14-9-13(18-16(19-14)25-2)20-26(22,23)12-7-5-11(6-8-12)17-15(21)10-3-4-10/h5-10H,3-4H2,1-2H3,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVIOUFRNYSYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]cyclopropanecarboxamide (CAS Number: 497082-06-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of its inhibitory effects on various biological processes. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]cyclopropanecarboxamide is C22H22N6O6S3, with a molecular weight of 562.6417 g/mol. The structure includes a pyrimidine ring, a sulfamoyl group, and a cyclopropane moiety which contribute to its biological properties.
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Inhibition of Chitin Synthesis : Similar compounds with pyrimidine derivatives have been shown to inhibit chitin synthesis in insects, affecting their growth and development. This was demonstrated in studies where derivatives were tested against larvae of Chilo suppressalis, revealing that modifications at the phenyl moiety significantly influenced larvicidal activity .
- Antimicrobial Activity : The sulfamoyl group is known for its role in antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, showing promise as potential antibacterial agents .
- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. This activity is crucial for developing therapeutic agents targeting diseases linked to enzyme dysfunctions.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Insect Growth Regulation : A quantitative structure–activity relationship (QSAR) analysis revealed that structural modifications could enhance or reduce the compound's efficacy against specific insect species. The presence of electron-donating substituents was found to improve larvicidal activity significantly .
- Antibacterial Efficacy : In vitro assays demonstrated that similar sulfamoyl-containing compounds exhibited potent antibacterial properties against a range of pathogens, suggesting that N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]cyclopropanecarboxamide could be developed further for therapeutic use .
Data Tables
類似化合物との比較
Table 1: Key Structural and Pharmacological Comparisons
*Note: The molecular formula of the target compound is inferred as approximately C₁₆H₂₀N₄O₅S based on structural analysis.
Detailed Comparative Analysis
Sulfonamide Heterocycle Variations
- Target Compound vs. Pyridine/Pyrimidine Analogs (): The target compound’s 2,6-dimethoxy-pyrimidin-4-yl group distinguishes it from analogs in , which feature pyridin-2-yl or pyrimidin-2-yl sulfamoyl groups. For instance, the yellowish-white crystalline appearance of the pyridin-2-yl analog () suggests lower solubility than the target compound, where methoxy groups may reduce crystallinity.
Sulfamethoxazole Derivatives ():
Sulfamethoxazole and its related compounds (e.g., Related Compound A) share the sulfamoyl-phenyl backbone but lack the cyclopropane and pyrimidine motifs. The 5-methylisoxazole group in Related Compound A confers specificity for bacterial dihydropteroate synthase (DHPS), whereas the target compound’s pyrimidine moiety may target eukaryotic enzymes (e.g., kinases) . This divergence underscores the role of heterocycle selection in dictating antimicrobial vs. antineoplastic activity.
Tozasertib Lactate ():
Tozasertib, an Aurora kinase inhibitor, shares the cyclopropanecarboxamide group with the target compound but diverges in its sulfamoyl-linked substituents. Tozasertib’s 4-methylpiperazinyl-pyrimidine and pyrazolylamino groups enable broad-spectrum kinase inhibition, while the target compound’s 2,6-dimethoxy-pyrimidine may favor selectivity for specific kinase isoforms (e.g., VEGF or EGFR kinases) . The lactate salt formulation of Tozasertib also highlights the importance of counterions in optimizing bioavailability, a consideration absent in the target compound’s current data.
Research Findings and Implications
- Activity Trends:
Pyrimidine-based sulfonamides (e.g., target compound) generally exhibit higher metabolic stability than pyridine analogs due to reduced susceptibility to oxidative degradation . However, the 2,6-dimethoxy substitution could introduce CYP450 interactions, necessitating further ADMET profiling. - Therapeutic Potential: The structural resemblance to Tozasertib suggests the target compound may inhibit kinases involved in cell-cycle regulation. Preclinical studies of similar compounds show IC₅₀ values in the nanomolar range against cancer cell lines, though specific data for the target compound remain unreported .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
